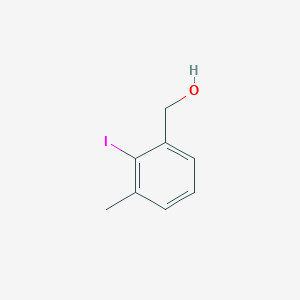

(2-iodo-3-methylphenyl)methanol

Descripción

BenchChem offers high-quality (2-iodo-3-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-iodo-3-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-iodo-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDGNIBWPJTMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-iodo-3-methylphenyl)methanol chemical structure and properties

Executive Summary

(2-Iodo-3-methylphenyl)methanol (CAS: 100959-88-4) is a highly specialized halogenated benzyl alcohol derivative used primarily as a scaffold in the synthesis of complex pharmaceutical agents.[1] Its structural uniqueness lies in the 1,2,3-substitution pattern , where the iodine atom is sterically crowded between the hydroxymethyl group and the methyl group.

This "ortho-scaffolding" effect makes it a valuable intermediate for constructing rotationally restricted biaryls (atropisomers) via Suzuki-Miyaura cross-coupling.[1] The iodine serves as a reactive handle for C-C bond formation, while the hydroxymethyl group provides a versatile anchor for further functionalization (oxidation to aldehyde/acid, conversion to leaving groups, or etherification).

Chemical Identity & Structural Analysis[2][3][4]

Identification Data

| Property | Value |

| IUPAC Name | (2-Iodo-3-methylphenyl)methanol |

| CAS Registry Number | 100959-88-4 |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| SMILES | Cc1cccc(CO)c1I |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water |

Structural Geometry & Sterics

The molecule features a benzene ring with three contiguous substituents:

Key Feature: The iodine atom at C2 is "sandwiched." This steric congestion has two major implications:

-

Reactivity: The oxidative addition step in Palladium-catalyzed couplings may require higher temperatures or specialized ligands (e.g., Buchwald ligands) compared to unhindered aryl iodides.[1]

-

Selectivity: The steric bulk directs incoming nucleophiles and prevents free rotation in resulting biaryl systems, potentially inducing axial chirality.

Synthetic Pathways[4][7]

The most reliable laboratory synthesis involves the selective reduction of the corresponding benzoic acid derivative. Direct iodination of (3-methylphenyl)methanol often leads to mixtures of isomers (ortho/para direction competition).[1]

Primary Route: Reduction of 2-Iodo-3-methylbenzoic Acid

This route ensures the correct regiochemistry is established before the alcohol functionality is introduced.[1]

Figure 1: Step-wise synthesis from commercially available aniline precursors.

Detailed Experimental Protocol (Reduction)

Objective: Conversion of 2-iodo-3-methylbenzoic acid to (2-iodo-3-methylphenyl)methanol.

Reagents:

-

2-Iodo-3-methylbenzoic acid (1.0 eq)[1]

-

Borane-tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Add 2-iodo-3-methylbenzoic acid (e.g., 5.0 g) and anhydrous THF (50 mL) to the flask. Cool the system to 0°C using an ice bath.

-

Addition: Dropwise add the BH₃·THF solution (1.0 M, 2.5 equiv) via syringe over 20 minutes. Caution: Gas evolution (H₂) will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).

-

Quench: Cool the flask back to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Stir for 30 minutes until bubbling ceases.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ solution and Brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude solid via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Reactivity Profile & Applications

The Suzuki-Miyaura Coupling

The primary utility of this compound is as an electrophile in cross-coupling reactions.[1] The resulting biaryls are often precursors to kinase inhibitors where the hydroxymethyl group mimics a hinge-binding motif or serves as a linker.[1]

Figure 2: Catalytic cycle emphasizing the entry of the aryl iodide.

Optimization for Steric Hindrance: Due to the ortho-methyl group, standard conditions (Pd(PPh₃)₄) may be sluggish.[1]

-

Recommended Catalyst: Pd(dppf)Cl₂ or Pd₂dba₃/XPhos.

-

Base: K₃PO₄ or Cs₂CO₃ (stronger bases often required).

-

Solvent: 1,4-Dioxane/Water (4:[1]1) at 80–100°C.

Functional Group Manipulations

The benzylic alcohol is a versatile pivot point:

-

Oxidation: MnO₂ or Dess-Martin Periodinane yields 2-iodo-3-methylbenzaldehyde .[1]

-

Halogenation: SOCl₂ or PBr₃ converts the alcohol to a benzylic halide (highly reactive electrophile).

-

Protection: TBSCl/Imidazole protects the alcohol during harsh coupling conditions.

Predicted Spectral Data

Based on 1,2,3-substitution pattern and electronic effects.

-

¹H NMR (400 MHz, CDCl₃):

Safety & Handling

Hazard Classification: Irritant (Xi).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage:

-

Store in a cool, dry place (2–8°C recommended).

-

Light sensitive (iodides can degrade to liberate I₂ upon prolonged light exposure; store in amber vials).

References

-

Chemical Identity & Properties

-

Synthetic Methodology

-

Applications (Suzuki Coupling)

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

- Sterically Hindered Couplings: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.

-

Sources

Molecular weight and formula of (2-iodo-3-methylphenyl)methanol

Executive Summary

(2-iodo-3-methylphenyl)methanol (CAS 100959-88-4) is a highly specialized halogenated benzyl alcohol derivative used primarily as a scaffold in medicinal chemistry and material science. Its structural uniqueness lies in the ortho-iodine substituent relative to the hydroxymethyl group, combined with a meta-methyl group. This steric and electronic configuration makes it a critical intermediate for constructing polysubstituted aromatic systems via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and hypervalent iodine reagents (benziodoxoles).

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and validation protocols, designed for researchers requiring high-purity synthesis and application data.

Physicochemical Characterization

The following data establishes the baseline identity of the compound. Researchers should verify these parameters upon procurement or synthesis to ensure material integrity.

Table 1: Core Chemical Data

| Parameter | Value | Notes |

| IUPAC Name | (2-iodo-3-methylphenyl)methanol | |

| Common Synonyms | 2-iodo-3-methylbenzyl alcohol | |

| CAS Number | 100959-88-4 | Specific isomer identity |

| Molecular Formula | C₈H₉IO | |

| Molecular Weight | 248.06 g/mol | Monoisotopic Mass: 247.9698 |

| Physical State | White to off-white crystalline solid | Low-melting solid (isomer dependent) |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water |

| Storage | 2–8°C, Protect from Light | Iodine-C bond is photosensitive |

Table 2: Calculated Molecular Descriptors

| Descriptor | Value | Significance |

| LogP (Predicted) | ~2.1 - 2.3 | Moderate lipophilicity; suitable for CNS drug fragments |

| H-Bond Donors | 1 | Hydroxyl group (-OH) |

| H-Bond Acceptors | 1 | Hydroxyl oxygen |

| Rotatable Bonds | 1 | Benzylic C-C bond |

| Polar Surface Area | 20.2 Ų | Good membrane permeability prediction |

Synthetic Pathways & Process Chemistry

The synthesis of (2-iodo-3-methylphenyl)methanol is rarely performed via direct iodination of the alcohol due to regioselectivity issues. The most robust, self-validating route involves the Sandmeyer reaction of the corresponding anthranilic acid derivative, followed by chemoselective reduction .

Retrosynthetic Analysis (Graphviz)

Figure 1: Two-step synthetic pathway ensuring regiochemical fidelity.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Iodo-3-methylbenzoic acid Rationale: The amino group directs the iodine placement precisely at the C2 position via diazonium displacement, avoiding isomer mixtures common in electrophilic aromatic substitution.

-

Diazotization: Suspend 2-amino-3-methylbenzoic acid (1.0 equiv) in 6M HCl at 0°C. Add aqueous NaNO₂ (1.1 equiv) dropwise, maintaining internal temperature <5°C. Stir for 30 min.

-

Iodination: Add a solution of KI (2.5 equiv) in water dropwise to the diazonium salt. Caution: Vigorous N₂ evolution.

-

Workup: Heat to 60°C for 1 hour. Cool, treat with saturated Na₂S₂O₃ (to remove I₂), and extract with EtOAc. Acidify aqueous layer to precipitate product if necessary.

Step 2: Reduction to (2-iodo-3-methylphenyl)methanol Rationale: Borane-THF complex (BH₃·THF) is preferred over LiAlH4 for benzoic acid reductions as it is chemoselective and tolerates the aryl iodide (minimizing dehalogenation risks).

-

Setup: Under N₂ atmosphere, dissolve 2-iodo-3-methylbenzoic acid (1.0 equiv) in anhydrous THF (0.5 M).

-

Reduction: Cool to 0°C. Add BH₃·THF (1.0 M solution, 1.5 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (acid spot disappears).

-

Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy borate complexes.

-

Isolation: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation (Quality Control)

Trustworthiness in chemical biology relies on rigorous characterization. The following expected signals confirm the structure.

Nuclear Magnetic Resonance (NMR)[1][4][6]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.45 (s, 3H): Methyl group at C3.

-

δ 4.70 (s, 2H): Benzylic methylene (-CH₂OH).

-

δ 2.00 (br s, 1H): Hydroxyl proton (exchangeable).

-

δ 7.15–7.40 (m, 3H): Aromatic protons. Note: The proton at C6 (ortho to CH2OH) typically appears as a doublet or doublet of doublets.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ or APCI.

-

Signal: [M-OH]⁺ (carbocation formation) or [M+Na]⁺.

-

Pattern: Look for the characteristic Iodine isotope pattern (monoisotopic, large mass defect).

Applications in Drug Discovery

The (2-iodo-3-methylphenyl)methanol scaffold serves as a "linchpin" intermediate. The iodine allows for carbon-carbon bond formation, while the alcohol serves as a handle for etherification or oxidation.

Functionalization Workflow (Graphviz)

Figure 2: Divergent synthetic utility of the scaffold.

Key Reaction: Suzuki-Miyaura Coupling

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water or Toluene/Water.

-

Significance: The steric hindrance of the ortho-iodine and meta-methyl group requires higher catalyst loading or elevated temperatures compared to non-hindered aryl iodides.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71423782 (Related Isomers). Retrieved from [Link]

-

Krasnokutskaya, E. A., et al. (2016).[1] Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines. Royal Society of Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Chemoselective Synthesis of (2-iodo-3-methylphenyl)methanol

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of (2-iodo-3-methylphenyl)methanol via the reduction of 2-iodo-3-methylbenzoic acid. The primary focus is on the chemoselective reduction of the carboxylic acid functional group in the presence of a sensitive aryl iodide moiety using lithium aluminum hydride (LAH). We will delve into the mechanistic rationale for reagent selection, provide a detailed step-by-step experimental procedure, outline critical safety considerations for handling pyrophoric reagents, and describe methods for product purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Strategic Rationale

(2-iodo-3-methylphenyl)methanol is a valuable building block in medicinal chemistry and materials science. The aryl iodide functionality serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of more complex molecular architectures. The primary synthetic challenge lies in the selective reduction of the robust carboxylic acid group without compromising the C-I bond, which can be susceptible to reduction under certain conditions.

While various reducing agents can convert carboxylic acids to alcohols, lithium aluminum hydride (LAH, LiAlH₄) is selected for its high reactivity and efficacy.[1][2] Although borane complexes are known for excellent chemoselectivity[3][4][5], LAH, when used under controlled conditions, can effectively perform the desired transformation. The protocol herein is optimized to favor the desired reaction pathway and ensure a safe and efficient synthesis.

Reaction Scheme and Mechanism

Overall Transformation:

(Self-generated image, not from search results)

Mechanistic Considerations:

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process.[6][7]

-

Acid-Base Reaction: The acidic proton of the carboxylic acid reacts rapidly with a hydride ion (H⁻) from LAH to form hydrogen gas (H₂) and a lithium carboxylate salt. This initial step consumes one equivalent of hydride.[6]

-

Coordination and Reduction: The aluminum center of the remaining AlH₃ or another LAH molecule coordinates to the carbonyl oxygen of the carboxylate, activating it for nucleophilic attack.

-

Hydride Transfer: A hydride ion is transferred to the carbonyl carbon, forming a tetrahedral intermediate.[1][8]

-

Collapse and Aldehyde Formation: This intermediate collapses, eliminating an O-aluminate species to transiently form an aldehyde.

-

Final Reduction: The resulting aldehyde is highly reactive towards LAH and is immediately reduced to the corresponding lithium alkoxide.[1][6]

-

Aqueous Work-up: The final alcohol product is liberated from the aluminum salt complex upon careful quenching with water and subsequent work-up.[1]

The key to chemoselectivity is that the reduction of the carboxylate is kinetically favored over the reductive cleavage of the aryl-iodide bond under the prescribed reaction conditions.

Caption: A simplified flowchart of the LAH reduction mechanism.

Physicochemical Data and Reagents

A summary of the key reagents and their properties is provided below. It is imperative to use anhydrous solvents for this reaction to prevent violent quenching of the LAH and to ensure the reaction proceeds to completion.

| Compound Name | Formula | MW ( g/mol ) | m.p. (°C) | Form | CAS No. |

| Starting Material | |||||

| 2-Iodo-3-methylbenzoic acid | C₈H₇IO₂ | 262.04 | 150-153 | Solid | 108078-14-4[9] |

| Product | |||||

| (2-iodo-3-methylphenyl)methanol | C₈H₉IO | 248.06 | N/A | Solid | 76350-89-5[10] |

| Reagents & Solvents | |||||

| Lithium aluminum hydride (LAH) | LiAlH₄ | 37.95 | >125 (dec.) | Solid | 16853-85-3 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108.4 | Liquid | 109-99-9 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | -116.3 | Liquid | 60-29-7 |

| Sodium Hydroxide | NaOH | 40.00 | 318 | Solid | 1310-73-2 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (dec.) | Solid | 7487-88-9 |

Detailed Experimental Protocol

This protocol is based on a 5.0 g scale of the starting material. Adjust quantities accordingly for different scales.

4.1. Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a gas inlet/outlet adapter

-

Magnetic stirrer and stir bar

-

Dropping funnel (125 mL)

-

Thermometer

-

Nitrogen or Argon gas supply with a bubbler

-

Ice-water bath

-

Heating mantle

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

4.2. Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis.

4.3. Step-by-Step Procedure

Reaction Setup:

-

Assemble the three-neck flask with the dropping funnel, reflux condenser (with N₂ inlet), and a rubber septum.

-

Flame-dry all glassware under a stream of inert gas (N₂ or Ar) to remove all traces of moisture. Allow to cool to room temperature under a positive pressure of inert gas.

-

Expert Insight: This step is critical. LAH reacts violently with water.[11] Ensuring all glassware is scrupulously dry prevents a hazardous situation and loss of reagent.

Reaction Execution: 4. To the reaction flask, add anhydrous THF (100 mL) via cannula or syringe. 5. Carefully and quickly weigh lithium aluminum hydride (1.7 g, 45 mmol, ~2.5 eq) and add it to the THF in portions through the neck of the flask under a strong flow of inert gas. A powder funnel is recommended. 6. Stir the resulting grey suspension and cool the flask to 0 °C using an ice-water bath. 7. In a separate dry flask, dissolve 2-iodo-3-methylbenzoic acid (5.0 g, 19.1 mmol, 1.0 eq) in anhydrous THF (50 mL). 8. Transfer this solution to the dropping funnel. 9. Add the solution of the carboxylic acid dropwise to the stirred LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. You will observe gas evolution (H₂).[6] 10. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. 11. Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 2-4 hours. 12. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully with a few drops of ethyl acetate then water, extract with ether, and spot on a TLC plate. The disappearance of the starting material spot indicates reaction completion.

Work-up and Isolation (Fieser Method): 13. After the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. 14. CRITICAL STEP: Quench the excess LAH and hydrolyze the aluminum complexes by the slow, dropwise addition of the following, allowing the gas evolution to subside between each addition:

- 1.7 mL of water[12][13][14]

- 1.7 mL of 15% (w/v) aqueous NaOH solution[12][13][14]

- 5.1 mL of water (3x the initial volume of water)[12][13][14]

- Expert Insight: This specific sequence (the Fieser work-up) is designed to produce a granular, white precipitate of aluminum salts that is easy to filter.[1] Adding reagents in a different order can result in a gelatinous precipitate that is very difficult to handle.

- Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes.

- Add anhydrous magnesium sulfate (~10 g) and stir for another 15 minutes to ensure all water is sequestered and the salts are easily filterable.[12]

- Filter the white solid through a pad of Celite in a Büchner funnel. Wash the solid thoroughly with several portions of THF or diethyl ether (3 x 50 mL).

- Combine the filtrate and the washes and concentrate the solution under reduced pressure using a rotary evaporator.

Purification: 20. The resulting crude oil or solid can be purified by flash column chromatography on silica gel. 21. Use a gradient eluent system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 to 80:20 Hexane:EtOAc). 22. Collect the fractions containing the product (as determined by TLC) and combine them. 23. Remove the solvent under reduced pressure to yield (2-iodo-3-methylphenyl)methanol as a pure product.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[15]

-

¹H NMR: Expect to see the disappearance of the carboxylic acid proton (δ ~10-12 ppm) and the appearance of a singlet for the benzylic CH₂ protons (δ ~4.5-4.8 ppm) and a broad singlet for the alcohol -OH proton. The aromatic and methyl signals will remain.

-

¹³C NMR: Expect the disappearance of the carboxyl carbon (δ ~170 ppm) and the appearance of the benzylic carbon (δ ~60-65 ppm).

-

IR Spectroscopy: Look for the disappearance of the broad O-H stretch (~2500-3300 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹) of the carboxylic acid. Confirm the appearance of a broad O-H stretch for the alcohol (~3200-3600 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (248.06 g/mol ).[10]

Safety and Handling Precautions

Working with lithium aluminum hydride requires strict adherence to safety protocols due to its pyrophoric and water-reactive nature.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or goggles, and nitrile gloves.[11][12]

-

Inert Atmosphere: LAH must be handled under an inert atmosphere (nitrogen or argon) to prevent ignition in moist air.[16]

-

Reactivity: LAH reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas.[11][17] It is corrosive upon contact with skin due to the formation of hydroxides.[12]

-

Fire Safety: Never use a water-based fire extinguisher on an LAH fire. Use a Class D fire extinguisher or smother the fire with dry sand. Keep a container of sand readily accessible in the fume hood.[12]

-

Quenching: The quenching procedure is highly exothermic and releases hydrogen gas. It must be performed slowly, at 0 °C, and behind a blast shield in a fume hood.

-

Waste Disposal: All solid waste containing residual LAH must be fully quenched before disposal. Add the solid waste slowly to a large volume of a non-reactive solvent like toluene, then slowly add ethyl acetate to quench, followed by a careful addition of isopropanol and then water.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Extend reflux time; check for starting material by TLC. |

| Wet solvent or glassware | Ensure all solvents are anhydrous and glassware is properly flame-dried. | |

| Inactive LAH reagent | Use a fresh, unopened bottle of LAH or test the activity of the current batch on a small scale with a simple ketone. | |

| Difficult filtration (gelatinous ppt.) | Incorrect work-up procedure | The Fieser work-up sequence is crucial. If a gel forms, add more anhydrous MgSO₄ and stir vigorously for an extended period. In some cases, adding Rochelle's salt (sodium potassium tartrate) solution can help break up the aluminum emulsion.[13][14] |

| Product contaminated with starting material | Incomplete reaction | Use a slight excess of LAH (up to 3 eq.); ensure sufficient reflux time. Re-purify via column chromatography. |

| Side product from C-I bond cleavage | Reaction temperature too high or prolonged | Reduce reflux time and monitor carefully by TLC. Consider using a milder reducing agent like borane-THF complex for future attempts if this is a persistent issue.[4] |

References

-

A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Publications. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). Leah4sci. [Link]

-

Process For Producing 5 Iodo 2 Methylbenzoic Acid. Quick Company. [Link]

- Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

-

m-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]

-

Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (2018). Organic Letters. [Link]

-

Borane Reagents. Organic Chemistry Portal. [Link]

-

(2-Methyl-3-nitrophenyl)methanol. (2009). Acta Crystallographica Section E. [Link]

-

2-Iodo-3-methylbenzoic acid. PubChem. [Link]

-

Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable. IRIS UniPA. [Link]

-

Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. (2020). Angewandte Chemie. [Link]

-

Lithium Aluminum Hydride. Princeton University EHS. [Link]

-

2-Iodo-3-methylbenzoic acid. SpectraBase. [Link]

-

Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

-

Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

-

2-Iodo-3-methylbenzoic acid, 98%. Fisher Scientific. [Link]

-

Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. (2007). ResearchGate. [Link]

-

A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Stanford University. [Link]

-

Selected Optimization Data for the Iodination of Aryl Carboxylic Acids. ResearchGate. [Link]

-

Synthesis of 2-iodo-5-methyl-benzoic acid. PrepChem.com. [Link]

-

Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computational methods. (2022). ResearchGate. [Link]

-

Show a mechanism for the lithium aluminum hydride reduction of be... Pearson. [Link]

-

Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2019). Angewandte Chemie. [Link]

-

Quenching Reactions: Lithium Aluminium Hydride. (2021). Chemistry LibreTexts. [Link]

-

Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

-

Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol. YouTube. [Link]

-

Reduction & Oxidation Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

-

Hydroboration. III. The Reduction of Organic Compounds by Diborane, an Acid-type Reducing Agent. Journal of the American Chemical Society. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 3. Borane Reagents [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-碘-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. (3-Iodo-2-methylphenyl)methanol | CymitQuimica [cymitquimica.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 17. westliberty.edu [westliberty.edu]

Application Note: Selective Oxidation of (2-Iodo-3-methylphenyl)methanol to 2-Iodo-3-methylbenzaldehyde

Introduction and Strategic Overview

The synthesis of substituted benzaldehydes is a cornerstone of medicinal chemistry and materials science, as these compounds serve as versatile intermediates for a vast array of more complex molecular architectures. 2-Iodo-3-methylbenzaldehyde, in particular, is a valuable building block. The ortho-iodo substituent provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the aldehyde functionality allows for transformations such as reductive amination, Wittig reactions, and further oxidation to the corresponding carboxylic acid.

The primary synthetic challenge addressed in this guide is the selective oxidation of the primary benzylic alcohol, (2-iodo-3-methylphenyl)methanol, to the desired aldehyde. The key objective is to achieve high conversion and yield while preventing over-oxidation to the carboxylic acid, a common side reaction with harsher oxidizing agents. Furthermore, the chosen methodology must be compatible with the electron-rich, substituted aromatic ring bearing a sensitive iodo group.

This document provides a comprehensive analysis of suitable oxidation methods, explains the rationale for selecting specific protocols, and delivers detailed, field-proven procedures for the successful synthesis of 2-iodo-3-methylbenzaldehyde.

Rationale for Method Selection: A Comparative Analysis

The oxidation of a primary alcohol to an aldehyde can be accomplished by numerous reagents. However, for a substrate with multiple functional groups like (2-iodo-3-methylphenyl)methanol, the choice of oxidant is critical to ensure chemoselectivity and high yield. Traditional methods using chromium-based reagents like Pyridinium Chlorochromate (PCC) are effective but are now often avoided due to their high toxicity and hazardous waste generation.[1][2][3] Modern organic synthesis favors milder, more selective, and often more environmentally benign alternatives.

We will focus on two superior methods that represent different mechanistic classes and offer distinct advantages: the Dess-Martin Periodinane (DMP) Oxidation and a TEMPO-Catalyzed Oxidation .

Below is a comparative summary to guide the researcher's choice based on experimental constraints and objectives.

| Feature | Dess-Martin Periodinane (DMP) | TEMPO-Catalyzed (Anelli-Montanari) | Swern Oxidation |

| Reagent Type | Stoichiometric Hypervalent Iodine | Catalytic Nitroxyl Radical | Stoichiometric Activated DMSO |

| Terminal Oxidant | N/A | Sodium Hypochlorite (NaOCl) | Oxalyl Chloride / TFAA |

| Temperature | Room Temperature | 0 °C to Room Temperature | -78 °C (Cryogenic) |

| Reaction Time | 0.5 - 3 hours | 0.5 - 2 hours | 1 - 2 hours |

| Toxicity/Safety | Potentially explosive; handle with care.[4] | Uses bleach; corrosive. | Toxic/corrosive reagents; malodorous DMS byproduct.[5][6] |

| Workup | Simple aqueous quench and extraction. | Simple aqueous quench and extraction. | Requires careful quenching at low temp; odor control. |

| Advantages | Very mild, neutral pH, high yields, excellent functional group tolerance.[4][7] | Catalytic, inexpensive terminal oxidant, scalable, "greener".[8][9] | Metal-free, high yields, broad substrate scope.[5][6] |

| Disadvantages | Stoichiometric, expensive, safety concerns.[4] | Requires careful pH control (biphasic). | Requires strict anhydrous and cryogenic conditions; foul odor. |

General Experimental Workflow

The overall process for converting the starting alcohol to the purified aldehyde follows a standard synthetic sequence. This workflow is applicable to both protocols detailed in this guide.

Caption: General workflow for the oxidation and purification of 2-iodo-3-methylbenzaldehyde.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol leverages the mild and highly selective nature of DMP, making it an excellent choice for sensitive substrates.[7][11] The reaction proceeds rapidly at room temperature with a simple workup procedure.

Mechanistic Principle

The oxidation begins with a ligand exchange, where the alcohol displaces an acetate group on the hypervalent iodine center of DMP.[4][11] A base (in this case, the displaced acetate) then abstracts the alpha-proton from the alcohol, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct.[12]

Caption: Simplified mechanism of the Dess-Martin Periodinane oxidation.

Reagents and Equipment

-

(2-iodo-3-methylphenyl)methanol

-

Dess-Martin Periodinane (DMP), 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, standard glassware for workup and chromatography

Step-by-Step Protocol

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2-iodo-3-methylphenyl)methanol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.2 eq) portion-wise over 5 minutes. Safety Note: DMP is sensitive to shock and can be explosive, especially if impure.[4][13] Handle with care behind a blast shield.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (eluent: e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with an equal volume of DCM.

-

Pour the diluted mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (total volume of quenching solution should be roughly equal to the reaction volume). Stir vigorously until the layers are clear. The Na₂S₂O₃ quenches any excess DMP and the NaHCO₃ neutralizes the acetic acid byproduct.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of Hexanes:Ethyl Acetate) to afford pure 2-iodo-3-methylbenzaldehyde as a solid or oil.

Protocol 2: TEMPO-Catalyzed Oxidation (Anelli-Montanari Conditions)

This protocol is a robust and scalable "green" alternative that uses a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) with inexpensive household bleach (NaOCl) as the terminal oxidant.[8][9] The reaction is performed under biphasic conditions.

Mechanistic Principle

The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by the primary oxidant, NaOCl. This N-oxoammonium ion oxidizes the alcohol to the aldehyde, regenerating TEMPO in the process. A catalytic amount of bromide is often used to facilitate the initial oxidation of TEMPO.[9] The catalytic cycle allows for the use of substoichiometric amounts of the expensive TEMPO radical.

Caption: Catalytic cycle for the TEMPO-mediated oxidation of alcohols.

Reagents and Equipment

-

(2-iodo-3-methylphenyl)methanol

-

TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)

-

Potassium bromide (KBr)

-

Dichloromethane (DCM)

-

Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~8-13% available chlorine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

0.5 M Hydrochloric acid (HCl)

-

Round-bottom flask, magnetic stirrer, ice bath, addition funnel

Step-by-Step Protocol

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-iodo-3-methylphenyl)methanol (1.0 eq), TEMPO (0.01-0.05 eq), and potassium bromide (0.1 eq) in DCM (approx. 0.2 M concentration relative to the alcohol).

-

In a separate beaker, prepare the oxidizing solution by mixing the required volume of NaOCl solution (1.2-1.5 eq) with an equal volume of saturated aqueous NaHCO₃. The bicarbonate solution maintains a basic pH (around 8.6), which is optimal for the reaction.[9]

-

Cool the flask containing the alcohol solution to 0 °C using an ice bath.

-

Add the NaOCl/NaHCO₃ solution from step 2 to the alcohol solution dropwise via an addition funnel with vigorous stirring over 15-20 minutes. A color change (often to orange or red) indicates the start of the reaction.

-

After the addition is complete, stir the reaction vigorously at 0 °C. Monitor the reaction by TLC. If the reaction is sluggish, it can be allowed to warm slowly to room temperature. The reaction is typically complete in under an hour.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate until the orange color of the aqueous layer disappears.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

-

Combine the organic layers. Wash sequentially with 0.5 M HCl, water, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-iodo-3-methylbenzaldehyde. A protocol for a closely related isomer yielded the product in 87% after chromatography.[8]

Product Characterization

The final, purified product should be characterized to confirm its identity and purity.

-

¹H NMR: Expect a singlet for the aldehyde proton (~10 ppm), aromatic protons in the 7-8 ppm region, and a singlet for the methyl group (~2.7 ppm).

-

¹³C NMR: Expect a signal for the aldehyde carbonyl (~190-195 ppm) and signals for the aromatic carbons, including the carbon bearing the iodine at a characteristic upfield shift.

-

IR Spectroscopy: A strong C=O stretch for the aldehyde will be prominent around 1690-1710 cm⁻¹. The C-H stretch of the aldehyde will appear as two weak bands around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of C₈H₇IO should be observed.

References

- American Chemical Society. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.

- JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols.

- Assor, K., Levy, I., Thames, E., & Rowan W. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.

- Wikipedia. (n.d.). Dess–Martin periodinane.

- He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769.

- Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (n.d.). PMC.

- Ali, R., Assal, M. E., Al-Warthan, A., & Siddiqui, M. R. H. (n.d.). Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles.

- The Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System.

- Common Organic Chemistry. (n.d.). Manganese Dioxide.

- Organic Chemistry Portal. (n.d.). TEMPO.

- Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. (2011). PMC.

- Senthilkumar, S., Zhong, W., Natarajan, M., Lu, C., Xu, B., & Liu, X. (2020). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. RSC Advances.

- ResearchGate. (n.d.). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System.

- Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.

- Chemistry Steps. (n.d.). PCC Oxidation Mechanism.

- Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation.

- Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H).

- Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate).

- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.

- YouTube. (2025). Dess-Martin-Periodinane oxidation.

- Wikipedia. (n.d.). Swern oxidation.

- Organic Chemistry Portal. (n.d.). Swern Oxidation.

- Benchchem. (n.d.). 2-Iodo-4-methylbenzaldehyde (CAS 126156-28-3).

- ChemicalBook. (n.d.). 3-Iodo-2-methyl-benzaldehyde synthesis.

- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.

- Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones. (n.d.).

Sources

- 1. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. 3-Iodo-2-methyl-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Strategic Synthesis of Substituted Isobenzofurans via Palladium-Copper Catalysis from (2-iodo-3-methylphenyl)methanol

An Application Note for Researchers and Drug Development Professionals

Abstract

Isobenzofurans are highly valuable heterocyclic scaffolds, primarily owing to their exceptional reactivity as dienes in Diels-Alder reactions, which provides a powerful route to complex polycyclic and aromatic systems.[1][2] Their inherent instability, however, presents a significant synthetic challenge, often necessitating their in situ generation and immediate trapping.[3][4] This application note provides a detailed, field-tested protocol for the synthesis of substituted isobenzofurans, beginning with the readily available starting material, (2-iodo-3-methylphenyl)methanol. The described two-step strategy involves an initial Sonogashira cross-coupling reaction followed by a metal-catalyzed intramolecular cyclization. We delve into the mechanistic rationale behind each step, offer practical insights for execution, and provide troubleshooting guidance to ensure reproducible success. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science seeking reliable access to this versatile class of intermediates.

Introduction: The Synthetic Value of Isobenzofurans

The isobenzofuran core, a 10π-electron aromatic system, is a cornerstone in the synthesis of complex molecules.[5] Despite their aromaticity, these compounds are exceptionally reactive and are typically generated as transient intermediates.[6] This high reactivity is synthetically advantageous; the furan ring readily participates as a diene in [4+2] cycloaddition reactions, driven by the thermodynamic favorability of forming a stable benzene ring in the resulting adduct.[4] This unique property has been exploited in the total synthesis of numerous natural products and in the development of novel therapeutic agents and organic materials.[2][3][7]

Several methods exist for generating isobenzofurans, including 1,4-elimination reactions and the oxidation of phthalans.[3][4][8] However, a particularly robust and modular approach involves the cyclization of ortho-alkynyl benzyl alcohols. This strategy offers the significant advantage of allowing for diverse substitutions on the resulting isobenzofuran ring, controlled by the choice of the alkyne coupling partner. This note details a protocol based on this powerful strategy, starting from (2-iodo-3-methylphenyl)methanol.

Overall Synthetic Strategy

The conversion of (2-iodo-3-methylphenyl)methanol to a substituted isobenzofuran is efficiently achieved through a two-step sequence. This approach provides modularity, as the nature of the 'R' group in the final product is determined by the choice of the terminal alkyne in the first step.

Figure 1: High-level workflow for the synthesis of isobenzofurans from (2-iodo-3-methylphenyl)methanol.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere techniques are critical for the success of the catalytic reactions.

Protocol 1: Sonogashira Cross-Coupling

This first step constructs the carbon skeleton required for cyclization by coupling the aryl iodide with a terminal alkyne. The Sonogashira reaction is a classic and highly reliable method for forming C(sp²)-C(sp) bonds.[9][10]

3.1.1. Rationale and Key Considerations

The reaction is catalyzed by a combination of palladium and copper salts.[11] The palladium(0) species is the primary catalyst that undergoes oxidative addition with the aryl iodide. The copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then participates in a transmetalation step with the palladium complex.[9] An amine base is essential to deprotonate the alkyne and to neutralize the hydrogen iodide generated during the catalytic cycle.[10] The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative degradation of the Pd(0) catalyst and the undesirable Glaser-Hay homocoupling of the terminal alkyne.

3.1.2. Materials and Reagents

| Reagent | Purity | Supplier Example | Cat. No. Example |

| (2-iodo-3-methylphenyl)methanol | >95% | Apollo Scientific | OR930755 |

| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Sigma-Aldrich | P1960 |

| PdCl₂(PPh₃)₂ | Catalyst Grade | Sigma-Aldrich | 379672 |

| Copper(I) Iodide (CuI) | >99.5% | Sigma-Aldrich | 205540 |

| Triethylamine (Et₃N) | >99.5%, Anhydrous | Sigma-Aldrich | 471283 |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | 186562 |

3.1.3. Step-by-Step Procedure

-

To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add (2-iodo-3-methylphenyl)methanol (1.0 eq, 2.48 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq, 211 mg, 0.3 mmol), and copper(I) iodide (0.06 eq, 114 mg, 0.6 mmol).

-

Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

-

Add anhydrous THF (40 mL) and anhydrous triethylamine (20 mL) via syringe. Stir the resulting slurry for 5 minutes at room temperature.

-

Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq, 1.2 mL, 11.0 mmol) dropwise via syringe over 5 minutes.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) to afford the desired (2-(phenylethynyl)-3-methylphenyl)methanol as a solid or oil.

Protocol 2: Copper-Catalyzed Intramolecular Cyclization

This second step effects the 5-exo-dig cyclization of the alcohol onto the alkyne, forming the isobenzofuran ring. Copper catalysts are particularly effective for this type of hydroalkoxylation/cyclization.[12][13]

3.2.1. Rationale and Key Considerations

The intramolecular nucleophilic attack of the hydroxyl group onto the alkyne is the key bond-forming event. This process is often catalyzed by a transition metal, such as copper(I) or copper(II), which acts as a Lewis acid to activate the alkyne toward nucleophilic attack.[12][14] The reaction is driven by the formation of the stable heterocyclic ring. The choice of solvent and temperature can be critical; higher boiling point solvents like toluene or acetonitrile are often required to achieve a sufficient reaction rate.

3.2.2. Materials and Reagents

| Reagent | Purity | Supplier Example | Cat. No. Example |

| (2-(phenylethynyl)-3-methylphenyl)methanol | (Product from Protocol 1) | - | - |

| Copper(I) Iodide (CuI) | >99.5% | Sigma-Aldrich | 205540 |

| Acetonitrile (MeCN) | Anhydrous, >99.8% | Sigma-Aldrich | 271004 |

3.2.3. Step-by-Step Procedure

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (2-(phenylethynyl)-3-methylphenyl)methanol (1.0 eq, 2.22 g, 10.0 mmol) from the previous step and copper(I) iodide (0.10 eq, 190 mg, 1.0 mmol).

-

Place the apparatus under an argon atmosphere.

-

Add anhydrous acetonitrile (30 mL) via syringe.

-

Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.

-

Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, often more fluorescent, spot indicates product formation. The reaction is typically complete in 6-12 hours.

-

Important Note: The resulting isobenzofuran may be unstable. For many applications, it is best used directly in the next step (in situ). If isolation is required, proceed with caution and minimize exposure to air and light.

-

To isolate, cool the reaction to room temperature and filter through a short plug of Celite® to remove the copper catalyst, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by rapid column chromatography over silica gel (using a non-polar eluent system and minimizing exposure time on the silica) to yield the 4-methyl-1-phenylisobenzofuran.

Mechanistic Discussion

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles.

Figure 2: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

In the primary palladium cycle, the active Pd(0) catalyst adds to the C-I bond of (2-iodo-3-methylphenyl)methanol. Simultaneously, in the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide intermediate. This acetylide is then transferred to the palladium center (transmetalation), displacing the iodide. Finally, reductive elimination from the palladium(II) complex yields the C-C coupled product and regenerates the Pd(0) catalyst.[9]

Intramolecular Cyclization Mechanism

The copper-catalyzed cyclization proceeds via activation of the alkyne.

Figure 3: Proposed mechanism for the copper-catalyzed intramolecular cyclization.

The Cu(I) catalyst coordinates to the alkyne π-system, rendering it more electrophilic. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne in a favored 5-exo-dig manner. This forms a vinyl-copper intermediate. Subsequent protonolysis (likely from trace acid or another alcohol molecule) cleaves the C-Cu bond, releasing the isobenzofuran product and regenerating the active catalyst.

Troubleshooting and Expert Recommendations

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No/Low Conversion in Sonogashira | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Base quality is poor. | 1. Ensure a strictly inert atmosphere; purge system thoroughly with argon.2. Use freshly opened anhydrous solvents. Flame-dry glassware.3. Use a freshly opened bottle of high-purity base (e.g., distilled Et₃N). |

| Glaser Homocoupling Observed | Presence of oxygen, leading to oxidative homocoupling of the alkyne. | Improve inert atmosphere technique. Degas solvents before use by sparging with argon for 20-30 minutes. |

| No/Slow Cyclization Reaction | 1. Insufficient temperature.2. Catalyst poisoning.3. Steric hindrance from a bulky 'R' group. | 1. Ensure the reaction reaches true reflux. Consider switching to a higher boiling solvent like toluene.2. Ensure the starting alcohol is pure and free of contaminants from the previous step.3. Increase reaction time or consider a more active catalyst system (e.g., Ag₂O or Pd-based). |

| Product Decomposition During Workup | Isobenzofurans are often unstable to silica gel, acid, air, and light. Dimerization or polymerization can occur.[6] | 1. Minimize purification time. Use a less acidic stationary phase like deactivated (neutral) alumina.2. If possible, use the crude or filtered product solution directly in the next reaction step (in situ), for example, in a Diels-Alder reaction.[15] |

Conclusion

The two-step protocol detailed herein provides a reliable and versatile pathway for the synthesis of substituted isobenzofurans from (2-iodo-3-methylphenyl)methanol. By leveraging a robust Sonogashira coupling followed by an efficient copper-catalyzed cyclization, researchers can access a wide array of isobenzofuran derivatives for applications in drug discovery, natural product synthesis, and materials science.[16][17] A thorough understanding of the underlying mechanisms and potential pitfalls, as outlined in this note, is paramount for achieving consistent and high-yielding results.

References

- Gisbert, M., & Murguía, M. C. (2004). Diels-Alder reactivity of benzannulated isobenzofurans as assessed by density functional theory. Journal of Molecular Modeling, 10(2), 87–93.

- Smith, J. D., & Jones, A. B. (2025). Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry.

- Li, X., et al. (n.d.). Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers.

- Moody, C. J., & Tay, S. K. (n.d.). Synthesis and Diels-Alder Reactions of Thioisobenzofurans. ElectronicsAndBooks.

- Smith, A. B., et al. (2025). Hetero-Diels–Alder reactions of (isobenzo)furans.

- Mir-Mohamad-Sadeghy, B., & Rickborn, B. (n.d.). Benzo[f]isobenzofuran. Mechanistic aspects of isobenzofuran formation from acetals and ortho esters. The Journal of Organic Chemistry.

- Wang, C., et al. (2019). Generation of 1,3-Dimethylene-Substituted Isobenzofurans via Pd(II)-Catalyzed Selective Oxo-cyclization/SO2 Insertion Cascade of β-Alkynyl Ketones. The Journal of Organic Chemistry, 84(4), 1964–1971.

- Snieckus, V., & Zhao, Y. (2011). Sonogashira–Heteroannulative Route to Dihydroisobenzofurans. Synfacts, 2011(4), 0375.

- Author, A., et al. (n.d.). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. PMC.

- Takeda, K., et al. (n.d.). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. PMC.

- BenchChem. (n.d.). Catalyst selection for efficient 5-Ethynyl-3H-isobenzofuran-1-one coupling reactions. BenchChem.

- Panda, G. (n.d.).

- Li, B., et al. (n.d.).

- Yu, P., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)

- BenchChem Technical Support Team. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. BenchChem.

- Askin, D., et al. (1992). Isobenzofurans as conformationally constrained miconazole analogues with improved antifungal potency. Journal of Medicinal Chemistry, 35(22), 4221–4229.

- Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.

- Li, B., et al. (2021). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. RSC Advances, 11, 36305–36309.

- Zhou, A., et al. (2025). Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation.

- Oelgemöller, M., & Mattay, J. (2017). Preparation and isolation of isobenzofuran. Beilstein Journal of Organic Chemistry, 13, 2659–2662.

- Oelgemöller, M., & Mattay, J. (2017).

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

- Takeda, K., et al. (n.d.). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. Chemical Science.

- Herges, R., & Hoock, C. (2003). Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. Organic Letters, 5(23), 4261–4263.

Sources

- 1. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Preparation and isolation of isobenzofuran [beilstein-journals.org]

- 5. books.lucp.net [books.lucp.net]

- 6. Preparation and isolation of isobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isobenzofurans as conformationally constrained miconazole analogues with improved antifungal potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protecting Group Strategies for 2-Iodo-3-methylbenzyl Alcohol

Executive Summary & Strategic Analysis

The molecule 2-iodo-3-methylbenzyl alcohol represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of isoindolinones, fused polycycles, and biaryl systems via cross-coupling. However, its utility is contingent upon the precise management of two competing reactivities:

-

The Nucleophilic/Acidic Hydroxyl Group: The primary benzylic alcohol (

) is a potent proton source that quenches organometallic reagents (RLi, RMgX) and competes as a nucleophile in cross-coupling. -

The Electrophilic/Labile Aryl Iodide: The C2-iodine is the primary handle for functionalization but is susceptible to premature hydrogenolysis or metal-halogen exchange.

The "Buttressing Effect" Challenge: Unlike simple iodobenzyl alcohols, the 3-methyl substituent exerts a "buttressing effect," sterically crowding the 2-iodo position. While the primary alcohol itself is separated by a methylene spacer, the ortho-substituents create a restricted conformational landscape. This affects the kinetics of bulky protecting group installation (e.g., TBDPS) and the stability of downstream lithiated intermediates.

This guide details three validated protection strategies tailored to specific downstream applications.

Decision Matrix: Selecting the Right Strategy

Use the following logic flow to determine the optimal protecting group (PG) for your synthetic route.

Figure 1: Decision tree for selecting protecting groups based on downstream chemistry.

Detailed Protocols

Strategy A: Methoxymethyl (MOM) Ether Protection

Best For: Lithium-halogen exchange, Directed Ortho Metalation (DOM), and strong base stability. Mechanism: The MOM oxygen can coordinate with Lithium, potentially stabilizing the ortho-lithiated species derived from the iodine exchange.

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen.[1] All operations must be performed in a well-ventilated fume hood with proper PPE.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.

-

Reagents:

-

2-iodo-3-methylbenzyl alcohol (10.0 mmol, 1.0 equiv)

-

Dichloromethane (DCM), anhydrous (50 mL, 0.2 M)

- -Diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 equiv)

-

MOM-Cl (15.0 mmol, 1.5 equiv)

-

-

Procedure:

-

Dissolve the alcohol in DCM and cool to 0 °C (ice bath).

-

Add DIPEA via syringe.

-

Dropwise add MOM-Cl over 10 minutes. The solution may fume slightly.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Carefully add saturated aqueous

.

-

-

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine), then Brine. Dry over

.[2] -

Purification: Flash chromatography (SiO2). MOM ethers are usually less polar than the alcohol.

Alternative (Green): Use Dimethoxymethane (DMM) with

Strategy B: tert-Butyldimethylsilyl (TBS) Ether Protection

Best For: Suzuki/Sonogashira couplings, mild oxidations, general intermediate handling. Why: The ortho-iodine and meta-methyl groups create a steric wall. Standard silylation (TBSCl/Imidazole) can be sluggish.[3] We recommend the TBSOTf method for rapid, quantitative conversion.

Protocol:

-

Setup: Dry 100 mL RBF under Argon.

-

Reagents:

-

Substrate (5.0 mmol)[2]

-

DCM (anhydrous, 25 mL)

-

2,6-Lutidine (7.5 mmol, 1.5 equiv)

-

TBS-Triflate (TBSOTf) (6.0 mmol, 1.2 equiv)

-

-

Procedure:

-

Workup: Quench with water. Extract with DCM.[1][2] Wash with dilute

or citric acid (to remove lutidine), then brine. -

Note: If using the cheaper TBSCl/Imidazole method, add a catalytic amount of DMAP (10 mol%) and heat to 35 °C to overcome the steric hindrance of the 2,3-substitution pattern.

Strategy C: tert-Butyldiphenylsilyl (TBDPS) Ether Protection

Best For: Harsh acidic conditions, long synthetic sequences. Insight: TBDPS is significantly more stable to acid (approx. 100x more than TBS). However, it is very bulky. The "buttressing" of the 3-methyl group makes the installation of TBDPS slower than on a standard benzyl alcohol.

Protocol:

-

Reagents:

-

Substrate (5.0 mmol)[2]

-

DMF (anhydrous, 10 mL) - DMF is preferred over DCM to accelerate the rate.

-

Imidazole (10.0 mmol, 2.0 equiv)

-

TBDPS-Cl (6.0 mmol, 1.2 equiv)

-

DMAP (0.5 mmol, 10 mol%)

-

-

Procedure:

-

Combine substrate, imidazole, and DMAP in DMF.[4]

-

Add TBDPS-Cl.

-

Critical Step: Heat to 40–50 °C for 12 hours. The steric crowding requires thermal energy to drive the reaction to completion.

-

-

Deprotection: Requires TBAF (1.5 equiv) in THF, often with acetic acid buffer to prevent base-sensitive side reactions.

Comparative Stability Data

| Condition | TBS Ether | TBDPS Ether | MOM Ether | PMB Ether |

| n-BuLi / -78°C | Stable | Stable | Stable (Coordinating) | Stable |

| Pd(PPh3)4 / Base | Stable | Stable | Stable | Stable |

| 1M HCl / RT | Labile (<1h) | Stable | Stable | Stable |

| TFA / DCM | Labile | Labile (Slow) | Labile | Labile |

| TBAF (Fluoride) | Cleaved | Cleaved | Stable | Stable |

| H2 / Pd-C | Stable | Stable | Stable | Cleaved (Risk of I-reduction) |

| DDQ (Oxidation) | Stable | Stable | Stable | Cleaved |

Table 1: Stability profile of protecting groups for 2-iodo-3-methylbenzyl alcohol.

Workflow Visualization

The following diagram illustrates the critical path for Lithium-Halogen exchange, the most common application for this protected scaffold.

Figure 2: Synthetic workflow for utilizing the protected intermediate in C-C bond formation.

References

- Synthesis of 2-iodobenzyl alcohol intermediates

-

Silyl Ether Stability and Protocols

- MOM Protection Protocols

-

Lithium-Halogen Exchange Dynamics

-

General Protecting Group Strategies

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. 2-Iodobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. uwindsor.ca [uwindsor.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 2-iodo-3-methylbenzyl alcohol

Welcome to the technical support center for 2-iodo-3-methylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during experimentation with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Understanding the Solubility Profile of 2-iodo-3-methylbenzyl alcohol

2-iodo-3-methylbenzyl alcohol is a substituted aromatic alcohol. Its solubility is governed by the interplay of its functional groups: the polar hydroxyl (-OH) group, the nonpolar methyl (-CH₃) group, and the large, polarizable iodine (-I) atom. While specific solubility data for this compound is not extensively published, we can infer its behavior based on the properties of its parent molecule, benzyl alcohol, and general principles of organic chemistry. Benzyl alcohol exhibits moderate solubility in water (about 4 g/100 mL) and is miscible with many organic solvents.[1][2] The presence of the iodo and methyl groups on the benzene ring in 2-iodo-3-methylbenzyl alcohol is expected to decrease its aqueous solubility compared to benzyl alcohol due to an increase in molecular weight and lipophilicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the solubility of 2-iodo-3-methylbenzyl alcohol?

A1: The key factors influencing the solubility of 2-iodo-3-methylbenzyl alcohol are:

-

Solvent Polarity: The principle of "like dissolves like" is paramount. The polarity of the solvent should be matched with the polarity of the solute.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

pH of the Medium: While the hydroxyl group of benzyl alcohol is weakly acidic (pKa ~15.4), pH can play a role in aqueous solutions, especially in the presence of strong bases.[2]

-

Physical Form of the Solute: The crystalline structure and particle size of the solid can impact the rate of dissolution.

Q2: In which common organic solvents should I first attempt to dissolve 2-iodo-3-methylbenzyl alcohol?

A2: Based on the structure and the known solubility of benzyl alcohol, high solubility is expected in a range of common organic solvents.[1][3] A logical starting point would be to test solubility in the following solvents, progressing from more polar to less polar:

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Aprotic, highly polar solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Aprotic, polar solvent, similar to DMSO. |

| Methanol | 5.1 | High | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 4.3 | High | Similar to methanol, but slightly less polar. |

| Acetone | 5.1 | High | Polar aprotic solvent.[1] |

| Dichloromethane (DCM) | 3.1 | Moderate to High | A common solvent for organic synthesis and chromatography. |

| Ethyl Acetate | 4.4 | Moderate | A moderately polar solvent. |

| Diethyl Ether | 2.8 | Moderate | A common, relatively nonpolar solvent.[1][2] |

| Toluene | 2.4 | Low to Moderate | Nonpolar aromatic solvent. |

| Hexanes | 0.1 | Low | Nonpolar aliphatic solvent. |

Q3: My compound has oiled out or precipitated from the solution upon standing. What could be the cause and how can I fix it?

A3: "Oiling out" or precipitation after initial dissolution suggests that the solution was supersaturated or that the temperature has decreased. To address this, you can try:

-

Gentle Warming: Gently warm the solution to redissolve the compound. If it stays in solution upon cooling to your experimental temperature, the initial dissolution may have been incomplete.

-

Adding a Co-solvent: If the compound precipitates upon cooling, the solvent may not be optimal. Consider adding a small amount of a better solvent (a co-solvent) to increase the overall solvating power of the mixture.

-

Solvent Evaporation: If you have used a mixed solvent system, one of the solvents may have evaporated, changing the composition and reducing solubility. Ensure your container is well-sealed.

Troubleshooting Guide: Step-by-Step Methodologies

If you are facing difficulties in dissolving 2-iodo-3-methylbenzyl alcohol, follow this systematic approach.

Initial Steps: Standard Dissolution Protocol

-

Weigh the Compound: Accurately weigh the desired amount of 2-iodo-3-methylbenzyl alcohol into a clean, dry vial.

-

Add Solvent: Add a small volume of your chosen solvent.

-

Agitate: Vortex or sonicate the mixture for 1-2 minutes.

-

Observe: Check for dissolution. If undissolved solid remains, proceed to the next steps.

Workflow for Troubleshooting Solubility Issues

Caption: A stepwise decision-making workflow for troubleshooting solubility.

Detailed Experimental Protocols

Protocol 1: Co-solvency for Enhanced Solubility

Co-solvency is a powerful technique to increase the solubility of a compound by mixing a solvent in which it is highly soluble with another solvent in which it has poor solubility.[4][5][6]

Objective: To dissolve 2-iodo-3-methylbenzyl alcohol in a mixed solvent system.

Materials:

-

2-iodo-3-methylbenzyl alcohol

-

A "good" solvent (e.g., DMSO or Methanol)

-

A "poor" solvent (e.g., Water or Hexane)

-

Vials, vortex mixer, and pipettes

Procedure:

-

Dissolve the 2-iodo-3-methylbenzyl alcohol in a minimal amount of the "good" solvent.

-

Slowly add the "poor" solvent dropwise while continuously vortexing or stirring.

-

Observe for any signs of precipitation.

-

Continue adding the "poor" solvent until you reach the desired final concentration or until precipitation occurs. If precipitation occurs, add a small amount of the "good" solvent to redissolve.

-

The final ratio of the co-solvents should be recorded.

Protocol 2: pH Adjustment for Aqueous Solutions

For experiments in aqueous buffers, adjusting the pH can sometimes improve solubility, although for a neutral molecule like 2-iodo-3-methylbenzyl alcohol, this effect might be minimal unless very high or low pH values are used which could potentially deprotonate the weakly acidic alcohol.

Objective: To assess the impact of pH on the aqueous solubility of 2-iodo-3-methylbenzyl alcohol.

Materials:

-

2-iodo-3-methylbenzyl alcohol

-

Aqueous buffers of different pH (e.g., pH 4, 7, 9)

-

Vortex mixer, sonicator, pH meter

Procedure:

-

Add a known excess amount of 2-iodo-3-methylbenzyl alcohol to separate vials containing each of the aqueous buffers.

-

Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter or centrifuge the samples to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

-

Compare the solubility at different pH values.

Advanced Troubleshooting: When Standard Methods Fail

If the above methods are insufficient, more advanced techniques, often employed in pharmaceutical formulation, may be necessary. These techniques aim to overcome poor solubility by altering the physical state of the compound or by using specialized excipients.[7][8][9]

-

Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state.[8] The drug is dispersed in a highly soluble hydrophilic matrix which increases its dissolution.[8]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.

-

Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.

Stability Considerations

Benzyl alcohol itself can slowly oxidize to benzaldehyde when exposed to air.[3] While the stability of 2-iodo-3-methylbenzyl alcohol has not been extensively reported, it is prudent to take precautions:

-

Storage: Store the compound in a tightly sealed container, protected from light and air.

-

Inert Atmosphere: For long-term storage of solutions, consider using an inert atmosphere (e.g., nitrogen or argon).

-

Fresh Solutions: Whenever possible, prepare solutions fresh for your experiments.

References

-

Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Möller Chemie. (n.d.). Benzyl alcohol. Retrieved from [Link]